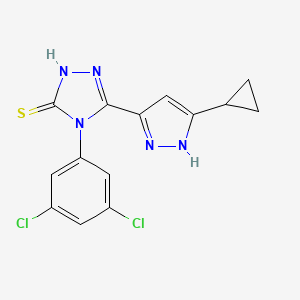![molecular formula C15H11Cl2N5OS B11061210 3-(2,4-Dichlorophenyl)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061210.png)
3-(2,4-Dichlorophenyl)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(2,4-DICHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}-3,5-DIMETHYLISOXAZOLE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a triazolothiadiazole core fused with an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(2,4-DICHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}-3,5-DIMETHYLISOXAZOLE typically involves multiple steps, starting with the preparation of the triazolothiadiazole core. This can be achieved through the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under acidic conditions . The subsequent attachment of the 2,4-dichlorophenyl group is often carried out via nucleophilic substitution reactions . The final step involves the formation of the isoxazole ring, which can be synthesized through cycloaddition reactions involving nitrile oxides and alkenes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. Additionally, the use of catalysts and solvents can significantly impact the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(2,4-DICHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}-3,5-DIMETHYLISOXAZOLE undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the 2,4-dichlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-{[3-(2,4-DICHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}-3,5-DIMETHYLISOXAZOLE has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of 4-{[3-(2,4-DICHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}-3,5-DIMETHYLISOXAZOLE involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Isoxazole Derivatives: Compounds with an isoxazole ring also demonstrate similar pharmacological properties, particularly in anti-inflammatory and antimicrobial applications.
Uniqueness
What sets 4-{[3-(2,4-DICHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}-3,5-DIMETHYLISOXAZOLE apart is its unique combination of the triazolothiadiazole and isoxazole moieties, which enhances its chemical stability and biological activity. The presence of the 2,4-dichlorophenyl group further contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C15H11Cl2N5OS |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
4-[[3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl]-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C15H11Cl2N5OS/c1-7-11(8(2)23-21-7)6-13-20-22-14(18-19-15(22)24-13)10-4-3-9(16)5-12(10)17/h3-5H,6H2,1-2H3 |
InChI Key |
BGIOSNUHCUPBOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11061135.png)
![3-(4-Bromophenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B11061136.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061138.png)
![1-[1-(4-Chlorobenzyl)-2,5-dioxopyrrolidin-3-yl]-4-[(4-fluorophenyl)amino]piperidine-4-carboxamide](/img/structure/B11061143.png)
![3-[1-{[(2-hydroxyphenyl)carbonyl]amino}-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11061154.png)
![6-(4-Chlorophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061159.png)
![2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B11061166.png)

![[(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]propanedinitrile](/img/structure/B11061171.png)
![6-methoxy-N-[2-(quinolin-8-yloxy)ethyl]naphthalene-2-carboxamide](/img/structure/B11061181.png)

![2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11061189.png)
![4-(2,3-dimethoxyphenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11061193.png)
![ethyl 4-(3,4-dimethoxyphenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11061201.png)
